molecular formula C11H9N3O3 B1223639 1-(2-Hydroxyethyl)-4-[1]benzopyrano[3,4-d]triazolone

1-(2-Hydroxyethyl)-4-[1]benzopyrano[3,4-d]triazolone

Cat. No. B1223639
M. Wt: 231.21 g/mol
InChI Key: QZQOQRVWBXBSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)-4-[1]benzopyrano[3,4-d]triazolone is a member of coumarins.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-(2-Hydroxyethyl)-4-[1]benzopyrano[3,4-d]triazolone has been utilized in the synthesis of various novel heterocyclic compounds. For example, it has been used in the synthesis of new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyridine, and pyridine derivatives containing the benzofuran moiety, highlighting its versatility in creating diverse molecular structures (Abdelhamid et al., 2012).

Biological and Pharmacological Activities

  • Compounds synthesized using 1-(2-Hydroxyethyl)-4-[1]benzopyrano[3,4-d]triazolone have shown promising antimicrobial activities. Studies have reported the synthesis of triazolo-thiadiazoles and their efficacy in inhibiting various Gram-positive and Gram-negative bacterial strains, demonstrating the compound's potential in developing new antimicrobial agents (Idrees et al., 2019).

properties

Product Name

1-(2-Hydroxyethyl)-4-[1]benzopyrano[3,4-d]triazolone

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

1-(2-hydroxyethyl)chromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C11H9N3O3/c15-6-5-14-10-7-3-1-2-4-8(7)17-11(16)9(10)12-13-14/h1-4,15H,5-6H2

InChI Key

QZQOQRVWBXBSOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO

solubility

12.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxyethyl)-4-[1]benzopyrano[3,4-d]triazolone
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Reactant of Route 6
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